molecular formula C12H15NO B2375776 1-Benzyl-5-methylpyrrolidin-3-one CAS No. 23770-07-2

1-Benzyl-5-methylpyrrolidin-3-one

Cat. No. B2375776
CAS No.: 23770-07-2
M. Wt: 189.258
InChI Key: YKPHLMHWFYQKLQ-UHFFFAOYSA-N
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Patent
US06495565B2

Procedure details

A suspension of ethyl 1-benzyl-2-methyl-4-oxo-3-pyrrolidinecarboxylate (3.4 g, 13 mmol) in water (95 ml) and sulfuric acid (5 ml) was heated to 90° C. overnight. The mixture was allowed to cool was neutralized with sodium carbonate, extracted with methylene chloride. The combined organic layer filtered through a plug of silica gel and concentrated to give 1-benzyl-5-methyl-3-pyrrolidinone (1.13 gm, 46%) as a yellow oil, MS (M+H)+=190.
Name
ethyl 1-benzyl-2-methyl-4-oxo-3-pyrrolidinecarboxylate
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][C:11](=[O:13])[CH:10](C(OCC)=O)[CH:9]1[CH3:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+]>O.S(=O)(=O)(O)O>[CH2:1]([N:8]1[CH:9]([CH3:19])[CH2:10][C:11](=[O:13])[CH2:12]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
ethyl 1-benzyl-2-methyl-4-oxo-3-pyrrolidinecarboxylate
Quantity
3.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C(C(C1)=O)C(=O)OCC)C
Name
Quantity
95 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
FILTRATION
Type
FILTRATION
Details
The combined organic layer filtered through a plug of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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